molecular formula C27H26N2O4 B7705027 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide

Cat. No. B7705027
M. Wt: 442.5 g/mol
InChI Key: GWHCNSHBAGZAMQ-UHFFFAOYSA-N
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide, also known as HM-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HM-3 is a benzamide derivative that has been synthesized through a multistep process involving the reaction of 2-hydroxy-7-methylquinoline with p-tolyl isocyanate, followed by the reaction with 3,4-dimethoxybenzoyl chloride.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide is not fully understood. However, several studies have suggested that the compound may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. The compound has also been found to inhibit the activity of cyclin-dependent kinases, which are proteins that regulate cell cycle progression.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The compound has been shown to have antiviral activity against several viruses, including influenza virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has several advantages for lab experiments. The compound is readily available and can be synthesized in moderate to high yields. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been found to have low toxicity and can be used at relatively high concentrations in cell culture experiments. However, the compound has some limitations, including its poor solubility in water and its instability in solution. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide also has limited bioavailability, which may limit its potential applications in vivo.

Future Directions

Several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide can be identified. One area of research could focus on improving the solubility and stability of the compound in aqueous solutions. Another area of research could investigate the potential applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide in combination with other drugs or compounds. Additionally, further studies could be conducted to investigate the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide and its potential applications in the treatment of various diseases, including cancer and viral infections.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide involves a multistep process that begins with the reaction of 2-hydroxy-7-methylquinoline with p-tolyl isocyanate. This step results in the formation of an intermediate product, which is then reacted with 3,4-dimethoxybenzoyl chloride to produce the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been reported in several research articles, and the yield of the final product has been found to be moderate to high.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Several research studies have been conducted to investigate the biological activity of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide. The compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

3,4-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-17-6-10-22(11-7-17)29(27(31)20-9-12-24(32-3)25(15-20)33-4)16-21-14-19-8-5-18(2)13-23(19)28-26(21)30/h5-15H,16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHCNSHBAGZAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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